molecular formula C9H8BrF3N2O2 B8212808 3-Bromo-5-(2,2,2-trifluoroethoxy)benzohydrazide

3-Bromo-5-(2,2,2-trifluoroethoxy)benzohydrazide

Cat. No.: B8212808
M. Wt: 313.07 g/mol
InChI Key: QMZQXWATMLLIBC-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,2,2-trifluoroethoxy)benzohydrazide is an organic compound that features a bromine atom, a trifluoroethoxy group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2,2,2-trifluoroethoxy)benzohydrazide typically involves the reaction of 3-bromo-5-(2,2,2-trifluoroethoxy)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2,2-trifluoroethoxy)benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products Formed

    Substitution Reactions: Products include substituted benzohydrazides with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include azides or other oxidized derivatives of the benzohydrazide moiety.

    Reduction Reactions: Products include amines or other reduced derivatives of the original compound.

Scientific Research Applications

3-Bromo-5-(2,2,2-trifluoroethoxy)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the development of new biochemical assays and as a probe for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoroethoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. The hydrazide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.

    1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.

Uniqueness

3-Bromo-5-(2,2,2-trifluoroethoxy)benzohydrazide is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the benzohydrazide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-5-(2,2,2-trifluoroethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3N2O2/c10-6-1-5(8(16)15-14)2-7(3-6)17-4-9(11,12)13/h1-3H,4,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZQXWATMLLIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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